molecular formula C10H20ClN3OS B12760774 Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride CAS No. 86503-36-8

Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride

Cat. No.: B12760774
CAS No.: 86503-36-8
M. Wt: 265.80 g/mol
InChI Key: BBYNZYPNSHBFPF-UHFFFAOYSA-N
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Description

Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride is a heterocyclic organic compound It is a derivative of hydantoin, which is known for its diverse applications in pharmaceuticals, agriculture, and other industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride typically involves the reaction of hydantoin derivatives with diethylamino propyl groups under specific conditions. One common method is the Bucherer-Bergs reaction, which involves the condensation of a cyanohydrin with ammonium carbonate . Another approach is the Urech hydantoin synthesis, which involves the reaction of amino acids with cyanates and isocyanates .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

86503-36-8

Molecular Formula

C10H20ClN3OS

Molecular Weight

265.80 g/mol

IUPAC Name

3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C10H19N3OS.ClH/c1-3-12(4-2)6-5-7-13-9(14)8-11-10(13)15;/h3-8H2,1-2H3,(H,11,15);1H

InChI Key

BBYNZYPNSHBFPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)CNC1=S.Cl

Origin of Product

United States

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